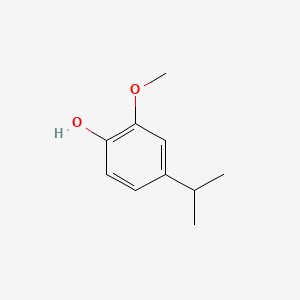

2-Methoxy-4-(1-methylethyl)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

53587-16-9 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

2-methoxy-4-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-4-5-9(11)10(6-8)12-3/h4-7,11H,1-3H3 |

InChI-Schlüssel |

UTTAPTYWBUUIPU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C=C1)O)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 1 Methylethyl Phenol

Laboratory Synthesis Routes for 2-Methoxy-4-(1-methylethyl)phenol

The laboratory preparation of this compound can be achieved through several synthetic pathways, primarily involving the introduction of the isopropyl group onto a pre-existing phenol (B47542) or guaiacol (B22219) skeleton.

One common approach is the alkylation of 4-methoxyphenol (B1676288) (mequinol) . This reaction typically involves treating 4-methoxyphenol with an isopropylating agent, such as isopropyl alcohol, in the presence of an acid catalyst. The choice of catalyst can influence the reaction conditions and yield. For instance, using sulfuric acid requires careful temperature control to achieve modest yields, while phosphoric acid at higher temperatures can also facilitate the alkylation. rsc.org

Another route starts from 2-isopropylphenol (B134262) , which is subjected to oxidation and methylation. For example, oxidation of 2-isopropylphenol can lead to the formation of quinone intermediates, which can then be selectively converted to the desired product. A more direct method involves the reaction of 2-isopropylphenol with reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in methanol (B129727), which can introduce the methoxy (B1213986) group at the ortho position. rsc.org

The isomerization of other isopropylated guaiacol isomers can also be a route to obtain the desired para-substituted product. Industrial processes often produce mixtures of isomers, and subsequent separation or catalytic isomerization can be employed to isolate this compound. For example, processes exist for the transalkylation of 2-isopropylphenol to the more commercially valuable 4-isopropylphenol (B134273), highlighting the mobility of the isopropyl group under catalytic conditions. google.com

A summary of selected laboratory synthesis methods is presented in Table 1.

Table 1: Laboratory Synthesis Routes for this compound and Analogues

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxyphenol | Isopropyl alcohol, Sulfuric acid (75% v/v), 74°C | This compound | 3% | rsc.org |

| 4-Methoxyphenol | Isopropyl alcohol, Phosphoric acid (86.2%), 155°C | This compound | - | rsc.org |

| 2-Isopropylphenol | PIDA, Methanol, Ice bath to RT | This compound | - | rsc.org |

Derivatization Strategies for this compound

The functional groups of this compound—the phenolic hydroxyl, the isopropyl group, and the methoxy group—offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives.

The phenolic hydroxyl group is the most reactive site for many derivatization reactions. Its acidic proton can be readily removed by a base, forming a phenoxide ion that is a potent nucleophile.

Etherification: The phenoxide can react with alkyl halides to form ethers. An example from a closely related analogue, 2-methoxy-4-vinylphenol (B128420) (MVP), demonstrates this reactivity. MVP reacts with benzyl (B1604629) bromide in the presence of potassium carbonate and 18-crown-6 (B118740) to yield 1-(benzyloxy)-2-methoxy-4-vinylbenzene, an ether derivative. mdpi.com

Esterification: The hydroxyl group can also be converted into an ester. This is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640) under basic conditions. For instance, the reaction of MVP with methyl bromoacetate (B1195939) results in the formation of methyl 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe), an ester derivative. mdpi.com This reaction showcases the potential for introducing a variety of functional groups through the phenolic oxygen.

While less common than reactions at the phenolic hydroxyl, the isopropyl and methoxy groups can also be chemically altered.

Modification of the Isopropyl Group: The isopropyl group is generally stable. However, under certain catalytic conditions, dealkylation can occur. Acid-catalyzed dealkylation of isopropylphenols can yield phenol and propene. researchgate.net This is often a side reaction in other transformations but can be exploited for specific synthetic purposes.

Modification of the Methoxy Group: The methoxy group can be cleaved to yield a catechol (a 1,2-dihydroxybenzene) derivative. This demethylation is a common transformation in natural product synthesis and can be achieved using various reagents. encyclopedia.pub Strong Lewis acids like boron tribromide (BBr₃) are highly effective for this purpose. google.com Other methods include the use of strong protic acids like HBr or catalytic methods. For example, γ-alumina-based catalysts have been shown to effectively demethylate aromatic compounds containing methoxy groups. google.com Electrochemical methods have also been reported for the demethylation of guaiacol (2-methoxyphenol). nih.gov

The formation of condensation products, particularly Schiff bases (imines), is a well-established method for derivatizing phenolic compounds that contain an aldehyde or ketone functionality. While this compound itself does not have a carbonyl group, its analogue, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), is widely used in such reactions. The principles are directly applicable to derivatives of this compound that have been functionalized to include a carbonyl group.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. For example, vanillin reacts with p-anisidine (B42471) in a water solvent to produce the corresponding Schiff base, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, in high yield. atlantis-press.comresearchgate.net Similarly, condensation of vanillin with 2,4,6-trimethylphenylamine in ethanol (B145695) yields 3-methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol. nih.gov These reactions demonstrate a versatile strategy for introducing nitrogen-containing moieties and extending the molecular framework.

Table 2: Examples of Schiff Base Formation from Vanillin (an analogue)

| Aldehyde | Amine | Product | Yield | Reference |

| Vanillin | p-Anisidine | 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | 95% | atlantis-press.comresearchgate.net |

| Vanillin | N¹,N¹-dimethylbenzene-1,4-diamine | (E)-5-(((4-(Dimethylamino)phenyl)imino)methyl)-2-methoxyphenol | - | nih.gov |

| Vanillin | 4-Bromoaniline | (E)-5-(((4-Bromophenyl)imino)methyl)-2-methoxyphenol | 97% | nih.gov |

Catalytic Transformations of this compound and its Analogues

Catalysis plays a crucial role in both the synthesis and transformation of this compound and related compounds, enabling efficient and selective reactions.

Catalytic Hydrogenation: The aromatic ring of phenolic compounds can be reduced to the corresponding cyclohexanol (B46403) derivative through catalytic hydrogenation. For example, 4-isopropylphenol can be hydrogenated to 4-isopropylcyclohexanol (B103256) using ruthenium on carbon (Ru/C) or rhodium on carbon (Rh/C) catalysts. google.comrsc.org The reaction is typically carried out under hydrogen pressure, and the choice of catalyst and solvent can influence the stereoselectivity of the product. rsc.org This methodology is applicable to this compound to produce the corresponding substituted cyclohexanol.

Catalytic Polymerization: Analogues of this compound containing a polymerizable group, such as 2-methoxy-4-vinylphenol (MVP), can undergo catalytic polymerization. Free-radical polymerization of MVP and its derivatives, initiated by agents like 2,2'-azobisisobutyronitrile (AIBN), can produce a variety of thermoplastic polymers. mdpi.com This highlights the potential of using this class of compounds as bio-based monomers for advanced materials.

Catalytic Oxidation/Dehydrogenation: While the isopropyl group is relatively stable, related alkylphenols can undergo catalytic oxidation. The industrial cumene (B47948) process, which produces phenol and acetone (B3395972) from isopropylbenzene (cumene), proceeds through a radical-initiated oxidation to form cumene hydroperoxide, which is then rearranged under acidic conditions. libretexts.org

Catalytic Demethylation/Dealkylation: As mentioned previously, catalytic methods can be employed to modify the methoxy and isopropyl groups. γ-Alumina-based catalysts can facilitate demethylation. google.com Furthermore, acid catalysts, including solid acids like zeolites or acid-treated clays, can be used for the dealkylation or isomerization (transalkylation) of isopropylphenols. google.com

A thorough search of publicly available scientific databases and chemical repositories has revealed a lack of specific experimental spectroscopic data for the compound this compound, also known as 4-isopropylguaiacol. Consequently, the detailed analysis of its spectroscopic characterization as requested cannot be provided at this time.

The creation of an in-depth article focusing on the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy of this specific compound requires access to its experimental spectra and related research findings. Despite searching for data associated with its chemical name, synonyms, and CAS number (53587-16-9), no specific datasets for this compound were found.

Information on structurally similar compounds, such as guaiacol, 4-ethylguaiacol, and isoeugenol, is available. However, in strict adherence to the request to focus solely on this compound, data from these related molecules will not be presented as a substitute, as their spectroscopic fingerprints would differ.

Further empirical research and publication of the spectroscopic data for this compound are required before a detailed and scientifically accurate article on its advanced spectroscopic characterization can be composed.

Mechanistic Studies of 2 Methoxy 4 1 Methylethyl Phenol S Biological Activities

Investigation of Antioxidant Mechanisms

The antioxidant capacity of phenolic compounds like 2-Methoxy-4-(1-methylethyl)phenol is a key area of research. The primary mechanisms involve the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the radical scavenging ability of antioxidant compounds. When the stable DPPH radical accepts a hydrogen atom from an antioxidant, its characteristic deep violet color diminishes, a change that can be measured spectrophotometrically. Studies have shown that carvacrol (B1668589), the parent compound of this compound, exhibits notable antioxidative properties in the DPPH assay, with its activity increasing with concentration. researchgate.net The scavenging reaction kinetics are influenced by the solvent used, with different mechanisms predominating in various media. nih.gov For instance, in alcoholic solvents, electron transfer is a major pathway, while hydrogen atom transfer is the primary mechanism in non-polar solvents. nih.gov

The structure of the phenolic compound is crucial for its radical scavenging activity. For instance, carvacrol has demonstrated stronger antioxidant effects than its isomer thymol (B1683141) in some studies. nih.govnih.gov The presence of a free hydroxyl group is considered essential for this activity. bohrium.comnih.gov The ether derivative, carvacrol methyl ether (this compound), where the hydroxyl group is methylated, has been found to be inefficient as a radical scavenger in some contexts, highlighting the importance of the free hydroxyl moiety for this specific antioxidant pathway. bohrium.comnih.gov

DPPH Radical Scavenging Activity of Related Phenolic Compounds

This table summarizes the 50% inhibitory concentration (IC50) values from DPPH assays for carvacrol and related compounds, illustrating the influence of chemical structure on antioxidant capacity.

| Compound | IC50 (µg/mL) in DPPH Assay | Reference |

|---|---|---|

| Carvacrol | 249.09 ± 9.04 | nih.gov |

| Thymol | 161.02 ± 6.89 | nih.gov |

| Thymol/Carvacrol Mixture (1:1) | 43.82 ± 2.41 | nih.gov |

| Ascorbic Acid (Positive Control) | 188.24 ± 6.46 | nih.gov |

The antioxidant activity of phenols is primarily governed by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, effectively neutralizing it. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond. wilddata.cn

The SET mechanism involves the transfer of an electron from the antioxidant to the radical, forming a radical cation from the antioxidant and an anion from the radical. This is often followed by proton transfer. The solvent polarity can significantly influence which mechanism predominates. nih.gov

For ortho-alkoxy-substituted phenols, such as this compound, the presence of the methoxy (B1213986) group adjacent to the hydroxyl group can influence the O-H BDE through intramolecular hydrogen bonding. wilddata.cn This structural feature can impact the kinetics of the H-atom transfer to radicals. wilddata.cn Studies on related methoxyphenols have explored how substituents affect these reaction pathways. canada.camdpi.com The delocalized electron system in the aromatic ring is also crucial for stabilizing the resulting phenoxyl radical, which is an important aspect of the antioxidant action. nih.gov

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of this compound and its parent compound, carvacrol, are attributed to their ability to modulate key inflammatory signaling pathways and the expression of inflammatory mediators.

Research has demonstrated that carvacrol can exert significant anti-inflammatory effects by regulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gove-century.usmdpi.com The NF-κB pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. nih.gov Studies have shown that 2-methoxy-4-vinylphenol (B128420), a related compound, inhibits the translocation of the NF-κB p65 subunit into the nucleus, a critical step in its activation. nih.govresearchgate.net This is achieved by preventing the degradation of its inhibitor, IκBα. nih.govresearchgate.net

The MAPK family, including p38, ERK1/2, and JNK, also plays a crucial role in the inflammatory response. mdpi.com Carvacrol and its derivatives have been shown to suppress the phosphorylation and activation of these MAPKs induced by inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). e-century.usnih.govresearchgate.net By inhibiting both NF-κB and MAPK pathways, these compounds can effectively downregulate the inflammatory cascade. e-century.us

The modulation of signaling pathways directly impacts the expression of genes and the phosphorylation of proteins involved in inflammation. In vitro studies using cell lines such as RAW264.7 macrophages have shown that 2-methoxy-4-vinylphenol dose-dependently inhibits the production of key pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net This is accompanied by a reduction in the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Furthermore, carvacrol has been found to decrease the secretion of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated human microvascular endothelial cells. nih.gov In human tonsil epithelial cells stimulated with bacterial antigens, carvacrol also suppressed the production of various inflammatory biomarkers, including IL-6 and IL-8. nih.gov Additionally, 2-methoxy-4-vinylphenol has been observed to inhibit the hyper-acetylation of histone H3, an epigenetic modification associated with inflammatory gene expression. nih.govresearchgate.net

Inhibitory Effects of Carvacrol and its Derivatives on Inflammatory Mediators

This table summarizes the observed in vitro effects of carvacrol and related methoxyphenols on the production and expression of key molecules involved in the inflammatory response.

| Compound | Cell Line | Inhibitory Effect | Reference |

|---|---|---|---|

| 2-Methoxy-4-vinylphenol | RAW264.7 | Inhibited NO and PGE2 production; Blocked iNOS and COX-2 expression | nih.gov, researchgate.net |

| Carvacrol | Human Chondrocytes | Inhibited NO and PGE2 production; Decreased iNOS and COX-2 expression | nih.gov |

| Carvacrol | Human Microvascular Endothelial Cells | Reduced secretion of TNF-α, IL-1β, and IL-6 | nih.gov |

| Carvacrol | Human Tonsil Epithelial Cells | Decreased production of IL-6, IL-8, ENA-78, and GCP-2 | nih.gov |

| 2-Methoxy-4-vinylphenol | RAW264.7 | Inhibited hyper-acetylation of histone H3 | nih.gov, researchgate.net |

Molecular Basis of Antimicrobial Activity

The antimicrobial properties of carvacrol and its derivatives are primarily attributed to their interaction with bacterial cell membranes. The hydrophobicity of the compound plays a significant role in this process. researchgate.net

The prevailing mechanism suggests that these phenolic compounds partition into the bacterial cytoplasmic membrane, disrupting its structure and function. researchgate.netresearchgate.net This leads to an increase in membrane permeability and depolarization of the membrane potential. nih.govresearchgate.net The consequence of this membrane damage is the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death. nih.gov

Crucially, the presence of a free hydroxyl group on the phenol (B47542) ring is considered essential for the antimicrobial activity. bohrium.comnih.gov Studies comparing carvacrol to its methyl ether derivative, this compound, have shown that the ether is not as effective, indicating that the hydroxyl group is vital for the antimicrobial action. bohrium.comnih.gov It is hypothesized that the hydroxyl group, in conjunction with the delocalized electron system, facilitates a proton exchange across the membrane, contributing to the collapse of the proton motive force and depletion of the ATP pool. nih.gov While the ether derivative can still interact with the membrane due to its lipophilicity, it lacks the proton-donating ability of the free hydroxyl group, thus diminishing its antimicrobial efficacy. bohrium.comnih.gov

Interactions with Microbial Cellular Targets (e.g., DNA gyrase, lipoprotein LpxC)

The antimicrobial action of phenolic compounds can be attributed to several mechanisms, including the inhibition of nucleic acid synthesis and the disruption of cytoplasmic membrane function. nih.gov Key enzymes essential for bacterial survival, such as DNA gyrase and UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), are prominent targets for antibacterial agents. nih.govpatsnap.com

DNA gyrase, a type II topoisomerase, is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription. patsnap.commdpi.com Its inhibition leads to a halt in DNA synthesis and subsequent bacterial cell death. patsnap.com LpxC is a metalloenzyme that plays an indispensable role in the biosynthesis of lipid A, the membrane anchor of lipopolysaccharides (LPS) that form the outer membrane of nearly all Gram-negative bacteria. nih.govnih.gov Inhibition of this enzyme is lethal to the bacteria. nih.gov

While direct studies on this compound are limited, molecular docking analyses on the structurally similar compound, 2-Methoxy-4-vinylphenol, have provided insight into potential mechanisms. These computational studies revealed that 2-Methoxy-4-vinylphenol possesses a high degree of interaction with both DNA gyrase and the lipoprotein LpxC. nih.gov This suggests that a potential, though not yet confirmed, mechanism for related guaiacol (B22219) derivatives could involve the targeting of these essential bacterial enzymes.

Table 1: Molecular Docking Interactions of a Related Phenolic Compound

| Compound | Target Enzyme | Interaction Energy (kcal/mol) |

|---|---|---|

| 2-Methoxy-4-vinylphenol | DNA gyrase (4PLB) | -8.63 |

| 2-Methoxy-4-vinylphenol | Lipoprotein (LpxC) | -8.229 |

Data derived from a molecular docking analysis of major compounds found in red cabbage extract. nih.gov

Structure-Activity Relationships in Antifungal and Antibacterial Efficacy

The antimicrobial efficacy of phenolic compounds is intrinsically linked to their chemical structure. Modifications to the phenolic core, including the number and position of substituents on the benzene (B151609) ring, can significantly alter their biological activity. mdpi.com

Studies comparing guaiacol (2-methoxyphenol) with its derivatives highlight the importance of the substituent at the para-position (C4). For example, eugenol (B1671780), which has a 4-allyl group, demonstrates greater potency against Staphylococcus epidermidis and Pseudomonas aeruginosa than guaiacol, which lacks this appendage. nih.gov This suggests that the nature of the alkyl group at the C4 position influences the compound's antibacterial efficacy. The hydrophobicity of these compounds is a key factor, as it facilitates the disruption of the lipid bilayer in bacterial cell membranes. nih.gov

The antifungal activity of guaiacol derivatives has also been explored. A study on fluorinated dihydroguaiaretic acid derivatives found that modifications to the phenyl ring structure significantly impacted their activity against phytopathogenic fungi like Alternaria alternata. nih.gov This underscores that specific structural features are crucial for tuning the antifungal and antibacterial potency of guaiacol-based compounds.

Table 2: Structure-Activity Relationship of Guaiacol Derivatives

| Compound | C4-Substituent | Relative Antibacterial Potency |

|---|---|---|

| Guaiacol | -H | Baseline |

| Eugenol | -CH₂CH=CH₂ (Allyl) | Higher than Guaiacol |

| This compound | -CH(CH₃)₂ (Isopropyl) | Specific data not available in searched results |

Comparison based on data for Guaiacol and Eugenol against S. epidermidis and P. aeruginosa. nih.gov

Inhibition of Biological Processes (e.g., germination)

Guaiacol, the parent compound of this compound, has demonstrated significant inhibitory effects on fungal biological processes, particularly germination. In studies on Fusarium graminearum, a phytopathogenic fungus, guaiacol was found to inhibit both mycelial growth and the germination of conidia in a dose-dependent manner. researchgate.netfrontiersin.org This inhibitory action on a fundamental stage of the fungal life cycle highlights its potential as an antifungal agent.

Biochemical Pathways of Action

The antifungal mechanism of guaiacol appears to be multifaceted. A primary pathway involves the disruption of the fungal cell membrane. frontiersin.org Research indicates that guaiacol's antifungal effects may stem from its ability to damage the cell membrane by interfering with Ca²⁺ transport channels. researchgate.netfrontiersin.org This disruption of calcium ion homeostasis is a critical blow to fungal cell integrity and function.

Impact on Cell Cycle Regulatory Proteins

The cell cycle is a tightly controlled process governed by a series of conserved proteins. nih.gov While some complex phenolic compounds have been shown to induce apoptosis by activating proteins like caspases, specific research directly linking this compound or its parent compound guaiacol to the modulation of cell cycle regulatory proteins is not available in the currently reviewed scientific literature.

Enzymatic and Protein Interaction Studies (e.g., IKKβ binding)

Beyond the direct targeting of microbial enzymes, this compound and related compounds interact with various other proteins and enzymes, influencing inflammatory and metabolic pathways. Quantitative structure-activity relationship (QSAR) studies on a series of 2-methoxyphenols, the chemical class to which 4-isopropylguaiacol belongs, have investigated their inhibitory effects on cyclooxygenase-2 (COX-2) gene expression. josai.ac.jp Many of the studied 2-methoxyphenols were found to be inhibitors of lipopolysaccharide (LPS)-induced COX-2, an enzyme central to inflammatory responses. josai.ac.jp

As previously mentioned in the context of its antifungal mechanism (Section 5.4.1), guaiacol has been shown to decrease the enzymatic activities of catalase, superoxide (B77818) dismutase, and peroxidase in F. graminearum, indicating a clear interaction with these fungal proteins. researchgate.netfrontiersin.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxy-4-vinylphenol |

| 2-Methoxyphenol (Guaiacol) |

| 3,4-dihydroxy-propylbenzene |

| 3-fluoro-3'-methoxylignan-4'-ol |

| 3-methoxy-4-hydroxy-propylbenzene |

| Benzofuran |

| Carvacrol |

| Curcumin |

| Dehydrodiisoeugenol |

| Eugenol |

| Ferulic acid |

| Isoeugenol |

| Thymol |

Computational and Theoretical Investigations of 2 Methoxy 4 1 Methylethyl Phenol

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

The development of predictive QSAR models is a crucial step in modern drug discovery and toxicology, enabling the rapid screening of large chemical libraries for potential bioactivity. mdpi.com For phenolic compounds like 2-Methoxy-4-(1-methylethyl)phenol, QSAR models are often developed to predict their antioxidant, antimicrobial, or anti-inflammatory activities. The process begins with the collection of a dataset of diverse compounds with experimentally determined biological activities. mdpi.com For instance, a dataset for predicting antioxidant potential might include various phenols tested using assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.com

Machine learning algorithms are then employed to build regression or classification models. Algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced methods like Support Vector Machines (SVM), Random Forest, and Artificial Neural Networks (ANN) are used to correlate molecular descriptors with bioactivity. mdpi.com For example, a study on a large set of antioxidant substances utilized Extra Trees, Gradient Boosting, and eXtreme Gradient Boosting algorithms, achieving high correlation coefficients (R²) on the external test sets, indicating strong predictive power. mdpi.com While specific QSAR models for this compound are not extensively documented in publicly available literature, models developed for similar phenolic compounds, such as eugenol (B1671780) and isoeugenol, can provide a framework for predicting its potential bioactivities. scispace.comresearchgate.net

A critical component of QSAR modeling is the calculation and selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. mdpi.com These descriptors can be categorized into several classes:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, polar surface area).

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, shape indices).

Physicochemical Descriptors: Related to properties like lipophilicity (LogP), solubility, and electronic properties (e.g., dipole moment).

For phenolic antioxidants, key descriptors often relate to the hydroxyl group, the aromatic ring, and electronic properties. For example, the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a critical descriptor for antioxidant activity, as it relates to the ease of hydrogen atom donation to scavenge free radicals. Electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap are also crucial for predicting reactivity. ijsrst.com Lipophilicity, often represented by LogP, is important for predicting how the molecule will interact with biological membranes.

The table below lists some computed physicochemical properties for structurally related compounds, which are key descriptors in QSAR studies.

| Property | 2-Methoxy-4-(1-methylethenyl)-phenol nih.gov | Eugenol scispace.com | Isoeugenol researchgate.net | 2-Methoxy-4-methylphenol (B1669609) sielc.com |

| Molecular Formula | C10H12O2 | C10H12O2 | C10H12O2 | C8H10O2 |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol | 138.17 g/mol |

| XLogP3 / LogP | 2.3 | 2.20 | 2.59 | 1.69 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 | 2 |

| Polar Surface Area | 29.5 Ų | 29.46 Ų | 29.46 Ų | 29.46 Ų |

This table presents data for compounds structurally similar to this compound to illustrate typical molecular descriptors.

Molecular Dynamics and Docking Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein or nucleic acid. researchgate.net

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. mdpi.com For instance, in a study on the bioactive compounds from red cabbage, 2-methoxy-4-vinylphenol (B128420), a related compound, was docked against bacterial enzymes like DNA gyrase and lipoprotein LpxC. mdpi.com The results showed high negative docking scores, indicating strong binding interactions and suggesting a mechanism for its antimicrobial activity. mdpi.com These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's binding pocket. Docking studies on 2-methoxy-4-vinylphenol with α-Gly protein have also been performed to understand its binding interactions. researchgate.net

Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior. This allows for the analysis of conformational changes in both the ligand and the protein upon binding and the calculation of binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to investigate the electronic structure, geometry, and reactivity of molecules. ijsrst.comresearchgate.net These methods have been extensively applied to compounds structurally similar to this compound, such as eugenol and isoeugenol. researchgate.netresearchgate.net

By optimizing the molecular geometry, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. scispace.comresearchgate.net The electronic properties of the molecule, such as the distribution of electron density, can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP map helps identify the sites susceptible to electrophilic and nucleophilic attack. ijsrst.com

Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, is another key output of quantum chemical calculations. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of chemical reactivity and kinetic stability. ijsrst.com A smaller energy gap suggests that the molecule is more reactive.

The tables below show examples of calculated parameters for eugenol and isoeugenol, which serve as a reference for the expected values for this compound.

Table 1: Selected Optimized Geometrical Parameters for Eugenol (DFT/B3LYP/6-311G(d,p)) scispace.com

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| C7-O1 | 1.37 Å | |

| O1-H1 | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 120.4° |

| C7-O1-H1 | 108.9° |

Data from a study on Eugenol, a structural isomer.

Table 2: Calculated Electronic Properties for Isoeugenol (DFT/B3LYP/6-311G(d,p)) researchgate.net

| Property | Value |

|---|---|

| HOMO Energy | -5.65 eV |

| LUMO Energy | -0.79 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.86 eV |

| Dipole Moment (μ) | 2.53 Debye |

Data from a study on Isoeugenol, a structural isomer.

These theoretical calculations provide fundamental insights into the chemical behavior of this compound, guiding the understanding of its reactivity, stability, and potential biological interactions.

Analytical Methodologies for the Detection and Quantification of 2 Methoxy 4 1 Methylethyl Phenol

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of phenolic compounds, providing the necessary separation from complex matrices. nih.gov Both gas and liquid chromatography are widely employed, with the choice depending on the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful technique for the analysis of volatile and semi-volatile compounds like 2-Methoxy-4-(1-methylethyl)phenol. nih.govyoutube.com The high separation efficiency of GC combined with the definitive identification capabilities of MS makes it a gold standard for analyzing complex volatile profiles. youtube.com

While specific documented methods for this compound are not extensively detailed in public literature, the analytical conditions can be reliably inferred from methods developed for structurally similar alkylated phenols and guaiacols, such as 2-methoxy-4-propylphenol (B1219966) and various cresols. nih.govnist.gov GC-MS analysis typically involves the volatilization of the sample, separation of components on a capillary column, and subsequent detection and identification by the mass spectrometer. youtube.com For complex matrices, sample preparation may involve extraction with solvents like methanol (B129727) or the use of automated thermal desorption (TD-GC/MS) to enhance sensitivity and reproducibility. nih.govmatec-conferences.org In some cases, derivatization is employed to improve the chromatographic behavior of phenols, though many volatile phenols can be analyzed directly. researchgate.net

Key parameters in a GC-MS method include the type of capillary column, the temperature program of the oven, and the MS ionization mode. Non-polar or mid-polar columns are often used for the separation of these types of phenolic compounds. nih.govmdpi.com

Table 1: Exemplary GC-MS Conditions for Analysis of Related Volatile Phenols

This table presents typical conditions used for compounds structurally similar to this compound, providing a basis for method development.

| Parameter | Condition for Related Volatile Phenols | Reference |

| Column | DB-heavy-wax, DB-5, DB-624 (6% cyanopropyl; 94% polydimethylsiloxane) | nih.govmdpi.com |

| Injector | Splitless mode | nih.gov |

| Carrier Gas | Helium | mdpi.com |

| Oven Program | Example: 60 °C (5 min), ramp at 8 °C/min to 300 °C (10 min) | |

| Detector | Mass Spectrometer (MS) | nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI), Negative-Ion Chemical Ionization (NICI) | researchgate.netmdpi.com |

Liquid Chromatography (LC) Approaches

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for non-volatile or thermally sensitive phenolic compounds. nih.gov For semi-volatile compounds like this compound, HPLC offers a viable alternative to GC. Reverse-phase (RP) HPLC is the most common mode of separation for phenolics. sielc.commonash.edu

In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is achieved by adjusting the polarity of the mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comsielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to ensure that the phenolic hydroxyl group remains protonated, which results in better peak shape and retention. sielc.com Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS). nih.govmonash.edu

Table 2: Typical RP-HPLC Conditions for Analysis of Related Phenolic Compounds

This table outlines common conditions for HPLC analysis of compounds analogous to this compound.

| Parameter | Condition for Related Phenolic Compounds | Reference |

| Column | C18 (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile and Water | sielc.comsielc.com |

| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) | sielc.comsielc.com |

| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS) | nih.govmdpi.com |

| Mode | Isocratic or Gradient Elution | mdpi.com |

Advanced Separation and Detection Methods (e.g., hyphenated techniques)

Hyphenated techniques refer to the coupling of a separation method with a spectroscopic detection method, providing enhanced analytical power. nih.gov These advanced methods are crucial for resolving and identifying compounds in highly complex samples where standard single-dimensional chromatography may be insufficient.

For the analysis of this compound, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a significant advanced technique. nih.gov GC-MS/MS increases selectivity and sensitivity by performing a second stage of mass analysis. mdpi.com This is particularly useful for quantifying trace levels of the target compound in a noisy chemical environment, as it minimizes interferences from co-eluting matrix components. nih.govmdpi.com The use of Multiple Reaction Monitoring (MRM) in GC-MS/MS allows for highly specific and sensitive quantification, making it ideal for detecting contaminants or specific flavor compounds. nih.gov

Other advanced techniques include comprehensive two-dimensional liquid chromatography (LCxLC), which provides a much higher separation capacity than conventional HPLC, making it suitable for the detailed characterization of complex phenolic profiles in food and natural products. monash.edu

Chemometric Approaches in Analytical Data Interpretation

When analytical instruments like GC-MS or HPLC produce large and complex datasets, chemometrics provides the statistical and mathematical tools to extract meaningful information. nih.govinfometrix.com For the analysis of samples containing this compound, especially in the context of flavor profiling or quality control, chemometrics is invaluable. youtube.cominfometrix.com

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to analyze the chromatographic "fingerprints" of samples. infometrix.com PCA can be used to visualize patterns and relationships within the data, for instance, to classify samples based on their origin or processing by observing the clustering of samples based on their volatile phenol (B47542) profiles. infometrix.com This approach allows for a holistic comparison of samples rather than focusing on the concentration of a single compound. By correlating instrumental data with sensory information, chemometric models can be built to predict quality parameters like taste and aroma from the chemical profile alone. infometrix.com

Role and Behavior of 2 Methoxy 4 1 Methylethyl Phenol in Complex Chemical Systems

Formation and Presence in Pyrolytic Products

2-Methoxy-4-(1-methylethyl)phenol and its analogs are primarily formed during the pyrolysis of lignin (B12514952), a complex polymer that provides structural integrity to wood and other plant materials. The thermal decomposition of lignin is the major source of various phenolic compounds found in smoke. researchgate.net Guaiacol (B22219) (2-methoxyphenol) and its para-substituted derivatives are predominant products of this process. icm.edu.pl

During the smoking of wood, the guaiacyl units within the lignin polymer break down, leading to the formation of compounds like 4-propylguaiacol. This compound is a key component of wood smoke and commercial liquid smoke preparations used to flavor foods. researchgate.netsigmaaldrich.com Its presence imparts characteristic smoky, spicy, and phenolic aroma notes.

Research has identified these compounds in the volatile fractions of smoke generated from various sources. For instance, studies on liquid smoke derived from rice hulls have identified a range of phenolic compounds, including 2-methoxy-4-methylphenol (B1669609) (4-methylguaiacol) and 2-methoxy-4-vinylphenol (B128420), which are structurally related to the subject compound. researchgate.net The specific concentration and type of phenolic compound generated depend on the biomass feedstock and the pyrolysis conditions, such as temperature. rsc.org Catalytic hydrodeoxygenation of 4-propylguaiacol, a model compound for these lignin-derived products, has been studied to understand its transformation under various processing conditions, with temperature significantly influencing its conversion. acs.org

Table 1: Presence of 2-Methoxy-4-propylphenol (B1219966) in Various Pyrolytic and Related Products

| Product/Source | Compound Name Used in Study | Role/Observation | Reference(s) |

| Bordeaux Wines | 2-Methoxy-4-propylphenol | Identified as a volatile flavor compound. | sigmaaldrich.com |

| Liquid Smoke | 2-Methoxy-4-propylphenol | Identified as a key flavor component. | sigmaaldrich.com |

| Smoked Meat Products | Guaiacol and its derivatives | Predominant in hot smoked products. | icm.edu.pl |

| Lignin Pyrolysis Oil | 4-Propylguaiacol | Used as a model compound for lignin-derived bio-oil components. | acs.org |

| Rice Hull Liquid Smoke | 2-methoxy-4-methylphenol | Identified as a main volatile compound. | researchgate.net |

Changes in Metabolomic Profiles During Food Processing

During the aging of spirits like whiskey and grape brandy in oak barrels, lignin from the wood degrades, releasing phenolic compounds, including 4-propylguaiacol, into the liquid. sigmaaldrich.com Similarly, it is found in beverages like tea and coffee, and in processed foods such as smoked fish and pork, contributing its characteristic sweet, spicy, and clovelike organoleptic properties. sigmaaldrich.comfoodb.ca

Untargeted metabolomics studies, which analyze the complete set of small-molecule metabolites in a sample, reveal how processing affects food composition. For example, research on the industrial processing of fruit purees showed that thermal treatments significantly alter the metabolic profile. nih.govmdpi.com While this specific research did not identify this compound, it did find that the concentration of other phenolic compounds, such as 2-hydroxy-5-methoxy benzoic acid, increased with thermal processing, demonstrating that processing conditions can lead to the formation or release of such molecules. mdpi.com This principle applies to the formation of smoky-aroma phenols during food smoking, where the combination and concentration of these compounds define the final flavor. mdpi.comnih.gov

Table 2: Natural Occurrence and Use of 2-Methoxy-4-propylphenol in Food and Beverages

| Food/Beverage | Status | Organoleptic Description | Reference(s) |

| Fish (Smoked) | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| Pork (Smoked) | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| Grape Brandy | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| Rum | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| Whiskey | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| Tea | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| Sherry | Natural Occurrence | Clove, spicy, phenolic, sweet | sigmaaldrich.com |

| General Flavoring | Food Additive (FEMA 3598) | Warm, spicy, sweet, slightly floral | nih.govfao.org |

Mechanistic Insights into Material Surface Interactions (e.g., corrosion inhibition)

Studies on 2-methoxy-4-formylphenol, often in synergistic combination with other compounds like sodium molybdenum oxide, demonstrate that it effectively protects metal surfaces. researchgate.netepa.gov The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface. This process is described by the Langmuir adsorption isotherm, indicating the formation of a monolayer film that acts as a physical barrier, isolating the metal from the corrosive medium. researchgate.netepa.gov

Thermodynamic calculations from these studies suggest a chemisorption mechanism, where a chemical bond is formed between the inhibitor molecules and the metal surface. researchgate.netepa.gov The presence of oxygen atoms in the methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) functional groups, along with pi-electrons in the benzene (B151609) ring, allows the molecule to donate electrons to the vacant d-orbitals of iron atoms on the steel surface, creating a stable, protective layer. This electrochemical action influences the redox reactions responsible for corrosion, thereby reducing surface deterioration. researchgate.netepa.gov Infrared spectroscopy has confirmed the involvement of these functional groups in the protective film. researchgate.netepa.gov

Table 3: Corrosion Inhibition Efficiency of a Related Compound (2-methoxy-4-formylphenol) on Steel

| Inhibitor System | Metal | Corrosive Medium | Method | Maximum Inhibition Efficiency (%) | Adsorption Mechanism | Reference(s) |

| 2-methoxy-4-formylphenol + Sodium Molybdenum Oxide | 3CR12 Ferritic Steel | 2M H₂SO₄ | Coupon Analysis | 94.47% | Chemisorption (Langmuir Isotherm) | researchgate.netepa.gov |

| 2-methoxy-4-formylphenol + Sodium Molybdenum Oxide | 3CR12 Ferritic Steel | 2M H₂SO₄ | Potentiodynamic Polarization | 89.71% | Chemisorption (Langmuir Isotherm) | researchgate.netepa.gov |

Perspectives and Future Directions in 2 Methoxy 4 1 Methylethyl Phenol Research

Unexplored Synthetic Routes and Green Chemistry Approaches

The traditional synthesis of phenolic compounds often relies on methods that may not align with modern principles of environmental stewardship. Future research into the synthesis of 2-Methoxy-4-(1-methylethyl)phenol will likely focus on the development of novel, sustainable, and efficient pathways.

One of the primary goals of green chemistry is to reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net The application of these principles to the synthesis of this compound represents a significant and largely unexplored research avenue. Traditional methods for synthesizing substituted phenols can involve harsh reagents and produce considerable waste. chemistryjournals.net Future strategies will likely pivot towards biocatalysis, utilizing enzymes or whole-cell systems to perform specific transformations under mild conditions. This approach could offer high selectivity and reduce the environmental impact.

Another promising area is the adoption of flow chemistry. chemistryjournals.net Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processes. chemistryjournals.net Coupling flow reactors with real-time analytical monitoring can facilitate rapid reaction optimization. chemistryjournals.net Furthermore, the exploration of alternative, greener solvents like water, ionic liquids, or supercritical fluids could drastically reduce the reliance on volatile and toxic organic solvents. chemistryjournals.net Research could also investigate novel catalytic systems, such as palladium-mediated cross-coupling reactions with more environmentally benign ligands and conditions, to construct the phenol (B47542) ring system efficiently. researchgate.net

| Green Chemistry Approach | Potential Application in Synthesizing this compound | Benefits |

| Biocatalysis | Use of enzymes (e.g., laccases, peroxidases) for selective hydroxylation or methoxylation on a precursor molecule. | High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources. |

| Flow Chemistry | Continuous synthesis in microreactors for key steps like alkylation or etherification. | Enhanced safety, improved heat and mass transfer, precise process control, easy scalability. chemistryjournals.net |

| Alternative Solvents | Replacing traditional organic solvents with water, supercritical CO2, or ionic liquids. | Reduced toxicity and flammability, potential for easier product separation, lower environmental impact. chemistryjournals.net |

| Catalytic Methods | Development of novel catalysts (e.g., supported metal nanoparticles) for reactions like aromatic substitution. | Increased atom economy, lower energy consumption, catalyst recyclability, reduced waste. researchgate.net |

Discovery of Novel Biological Activities and Underlying Mechanisms

While some biological activities of methoxyphenols, such as antioxidant and anti-inflammatory properties, have been reported, the full spectrum of this compound's bioactivity remains to be elucidated. Future research should venture beyond these known effects to uncover novel therapeutic potentials.

Quantitative Structure-Activity Relationship (QSAR) studies have shown the possibility of predicting the biological activities of 2-methoxyphenols, including their antioxidant capacity and cyclooxygenase (COX-2) inhibition. nih.gov This suggests that this compound could be a candidate for development as a selective anti-inflammatory agent. Future investigations should confirm and expand upon these predictions, exploring its inhibitory effects on other pro-inflammatory mediators and its potential in models of chronic inflammatory diseases.

Beyond inflammation, its structural similarity to other biologically active phenols warrants a broader screening approach. Research could investigate its potential as an antimicrobial, antiviral, or neuroprotective agent. Unraveling the underlying mechanisms of any newly discovered activity is paramount. This would involve identifying specific molecular targets and signaling pathways modulated by the compound. For instance, if it demonstrates cytotoxic effects against cancer cells, subsequent studies would need to pinpoint the apoptotic or cell cycle arrest pathways it activates. nih.gov

Integration of Multi-Omics Data in Research

To gain a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to comprehensively map the compound's mechanism of action. nashbio.comnih.gov

A single-omics technique provides only a partial snapshot of a biological response. researchgate.netscispace.com By integrating data from multiple omics layers, researchers can construct a more complete picture of the cellular perturbations induced by the compound, from changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and metabolic profiles (metabolomics). nashbio.comnih.gov This integrated approach can help identify the primary molecular initiating events and follow the cascade of effects through various biological levels, ultimately connecting the molecular mechanism to a phenotypic outcome. nih.gov

For example, treating a cell culture or model organism with this compound and subsequently analyzing the multi-omics data could reveal entire pathways that are dysregulated, rather than just a few individual markers. scispace.com This can lead to the discovery of unexpected biological activities, identify sensitive biomarkers of exposure or effect, and provide a more robust basis for assessing its potential therapeutic applications or toxicological risks. researchgate.net

| Omics Technology | Research Application for this compound | Potential Insights |

| Transcriptomics | Analysis of mRNA and non-coding RNA changes in cells or tissues upon exposure. | Identification of gene expression signatures and dysregulated cellular pathways. scispace.com |

| Proteomics | Quantitative analysis of protein expression and post-translational modifications. | Revealing changes in protein networks, signaling cascades, and the ultimate effectors of cellular response. nashbio.com |

| Metabolomics | Profiling of endogenous small-molecule metabolites. | Understanding the impact on metabolic pathways and identifying biomarkers of physiological state changes. nashbio.com |

| Genomics | Assessing DNA damage or epigenetic modifications (e.g., DNA methylation). | Investigating potential genotoxicity or long-term changes in gene regulation. nih.gov |

Development of Next-Generation Analytical and Computational Tools

Advancements in research are intrinsically linked to the development of the tools used for investigation. For this compound, progress will be driven by new analytical techniques for its detection and quantification, as well as by sophisticated computational models to predict its behavior.

On the analytical front, there is a need for ultra-sensitive and high-throughput methods to measure the compound and its metabolites in complex biological matrices. The development of advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods and novel biosensors could facilitate more accurate pharmacokinetic and toxicokinetic studies.

Computationally, the use of Quantitative Structure-Activity Relationship (QSAR) models is a foundational step. nih.gov The future lies in leveraging artificial intelligence (AI) and machine learning to develop more predictive models. These next-generation computational tools could be trained on multi-omics data to predict biological activities, potential toxicity, and adverse outcome pathways with greater accuracy. Such in silico models can significantly accelerate the research process by allowing for the virtual screening of chemical derivatives, prioritizing candidates for synthesis and biological testing, and reducing the reliance on animal experimentation.

| Tool/Technique | Application in this compound Research | Benefit |

| High-Resolution Mass Spectrometry | Accurate identification and quantification of the compound and its metabolites in biological samples. | Enhanced sensitivity and specificity for pharmacokinetic and metabolism studies. |

| In-line Analytical (e.g., in Flow Chemistry) | Real-time monitoring of synthetic reactions. | Rapid optimization of reaction conditions, ensuring higher purity and yield. chemistryjournals.net |

| Machine Learning/AI Models | Predicting bioactivity, toxicity, and ADME properties; analyzing multi-omics data. | Accelerated discovery, reduced experimental costs, improved predictive accuracy. nih.gov |

| Molecular Docking and Simulation | Simulating the interaction of the compound with specific protein targets. | Elucidation of binding modes and mechanisms of action at the molecular level. |

Q & A

Q. How do structural modifications alter antioxidant capacity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.